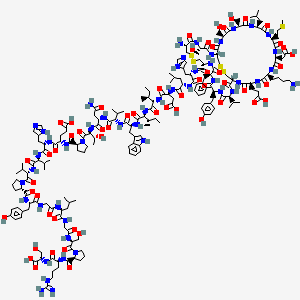

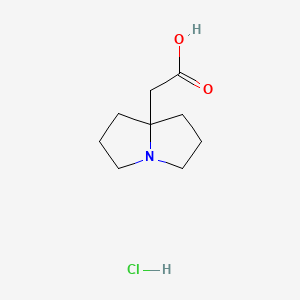

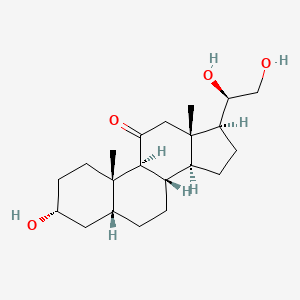

![molecular formula C16H26N4O2 B569764 Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate CAS No. 111669-26-2](/img/structure/B569764.png)

Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate, also known as TEPP, is a chemical compound that belongs to the class of piperazine derivatives. TEPP has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mecanismo De Acción

Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate exerts its therapeutic effects by interacting with various molecular targets in the body. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. In addition, this compound inhibits cell proliferation by blocking the cell cycle at the G1 phase. In inflammatory diseases, this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by blocking the NF-κB signaling pathway. Furthermore, this compound exerts its neuroprotective effects by activating the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis.

Biochemical and Physiological Effects:

This compound has been found to have various biochemical and physiological effects in the body. In cancer cells, this compound inhibits the activity of various enzymes involved in cell proliferation, including cyclin-dependent kinases (CDKs) and topoisomerases. In addition, this compound has been found to inhibit the migration and invasion of cancer cells by blocking the activity of matrix metalloproteinases (MMPs). In inflammatory diseases, this compound reduces the production of reactive oxygen species (ROS) and inhibits the activity of inducible nitric oxide synthase (iNOS), which reduces the production of nitric oxide (NO). Furthermore, this compound has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which protect cells from oxidative stress.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate has several advantages for lab experiments, including its high yield of synthesis, low toxicity, and stability under physiological conditions. However, this compound also has some limitations, including its poor solubility in water and its potential to form aggregates at high concentrations. In addition, this compound may exhibit non-specific binding to proteins and other biomolecules, which can affect the interpretation of experimental results.

Direcciones Futuras

Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate has shown promising results in scientific research, and there are several future directions for its development as a therapeutic agent. One potential direction is the optimization of this compound's chemical structure to improve its pharmacokinetic properties, such as solubility and bioavailability. Another direction is the development of this compound-based drug delivery systems, such as nanoparticles or liposomes, to improve its targeted delivery to specific tissues or cells. Furthermore, future research could focus on the identification of novel molecular targets for this compound and the elucidation of its mechanism of action in various diseases.

Métodos De Síntesis

The synthesis of Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate involves the reaction of 3-(ethylamino) pyridine-2-carboxylic acid with tert-butyl 4-piperazinecarboxylate in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction yields this compound as a white solid with a high yield of up to 80%.

Aplicaciones Científicas De Investigación

Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate has shown promising results in various scientific research studies. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent in the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease.

Propiedades

IUPAC Name |

tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O2/c1-5-17-13-7-6-8-18-14(13)19-9-11-20(12-10-19)15(21)22-16(2,3)4/h6-8,17H,5,9-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMFCRUWVHXHIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30699143 |

Source

|

| Record name | tert-Butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111669-26-2 |

Source

|

| Record name | 1,1-Dimethylethyl 4-[3-(ethylamino)-2-pyridinyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111669-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

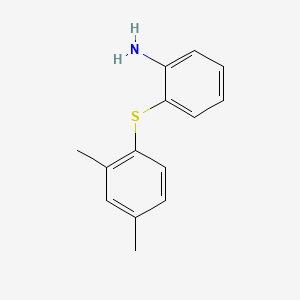

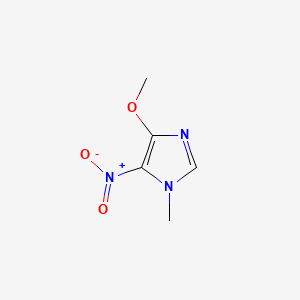

![1h-Imidazo[4,5-f]isoquinoline](/img/structure/B569688.png)